5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole
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Overview
Description
The compound 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole is a complex organic molecule that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound combines the indole nucleus with a pyrrolidine ring and a dimethylpyrimidinyl group, which may confer unique chemical and biological properties.
Mechanism of Action
Indole Derivatives
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. The pyrrolidine ring can be introduced via cyclization reactions, and the dimethylpyrimidinyl group can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole: can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-2,3-diones.
Reduction: The pyrrolidine ring can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole nucleus can yield indole-2,3-diones, while reduction of the pyrrolidine ring can produce various hydrogenated derivatives.
Scientific Research Applications
5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole nucleus.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
5-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole: is unique due to the combination of its indole core with a pyrrolidine ring and a dimethylpyrimidinyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-9-13(2)22-19(21-12)25-16-6-8-23(11-16)18(24)15-3-4-17-14(10-15)5-7-20-17/h3-5,7,9-10,16,20H,6,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVOSXPCFOJSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)NC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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